methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside
Description
Methyl 2-acetamido-2-deoxy-4-O-β-D-galactopyranosyl-β-D-glucopyranoside is a disaccharide derivative consisting of a β-D-galactopyranose unit linked via a β(1→4) glycosidic bond to a methylated N-acetylglucosamine (GlcNAc) residue. This compound, often termed N-acetyllactosamine (LacNAc), is a critical structural motif in glycoconjugates, playing roles in cell recognition and immune responses .
Properties
Molecular Formula |
C15H27NO11 |
|---|---|
Molecular Weight |
397.37 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-methoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-10(21)13(7(4-18)26-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)25-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10-,11+,12-,13-,14-,15+/m1/s1 |
InChI Key |
PKPZITUQXLANSE-AEBMIEDASA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside typically involves the glycosidation of monosaccharide derivatives. One common method is the halide ion-promoted glycosidation, using methanol and the disaccharide bromide derived from methyl 2-azido-3-O-(2,3,4,6-tetra-O-benzoyl-beta-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-1-thio-beta-D-galactopyranoside .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Glycosidic Bond Hydrolysis and Cleavage
The β-(1→4) glycosidic linkage between galactopyranosyl and glucopyranoside moieties demonstrates sensitivity to:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Acid-catalyzed hydrolysis | 0.1 M HCl at 80°C for 2 hours | Selective cleavage of glycosidic bond | |
| Enzymatic hydrolysis | β-galactosidase (pH 6.8, 37°C) | Release of galactose residue |
Acid hydrolysis proceeds via protonation of the glycosidic oxygen, leading to oxocarbenium ion intermediates. Enzymatic cleavage by β-galactosidase retains stereochemical integrity of the released galactose .
Protecting Group Manipulation
Synthetic modifications frequently involve protective strategies for hydroxyl and amino groups:
| Functional Group | Reagent/Conditions | Resulting Modification | Application |
|---|---|---|---|
| 2-Acetamido | Hydrazine hydrate (MeOH, 50°C) | Deacetylation to free amine | Glycosylation precursor |
| Benzyl ethers | H₂/Pd-C (EtOAc, RT) | Hydrogenolytic removal of benzyl groups | Deprotection for solubility |
Selective O-deacetylation under mild alkaline conditions preserves the glycosidic bond , while catalytic hydrogenation efficiently removes benzyl ethers without affecting acetamido groups.
Glycosylation Reactions
The compound acts as a glycosyl acceptor in oligosaccharide synthesis:
Steric hindrance from the 4-O-galactopyranosyl group reduces reactivity at the 3- and 6-hydroxyls of the glucopyranoside core, favoring 2-O-glycosylation in competitive reactions .
Stereochemical Influences
The 4-O-β-D-galactopyranosyl group imposes conformational constraints:
-
Side-chain orientation : The galactopyranosyl moiety enforces a gauche,trans (gt) conformation in aprotic solvents, reducing accessibility for axial nucleophiles .
-
Reagent concentration effects : Higher concentrations (0.1 M vs. 0.01 M) shift stereoselectivity from β:α = 3:1 to 1:1 in glycosylations due to competing intermolecular vs. intramolecular pathways .
Enzymatic Modifications
The compound serves as a substrate for glycosyltransferases and processing enzymes:
Structural analogs with 6-deoxygalactose show <2% transfer efficiency compared to native substrates , highlighting the critical role of hydroxyl groups in enzyme recognition.
Functionalization at the 4-Position
Modifications to the galactopyranosyl moiety alter reactivity:
| Derivative | Reaction | Impact on Glycosylation |
|---|---|---|
| 4-O-Benzoyl | Participation in dioxenium ion formation | Borderline stereodirection (β:α = 2:1) |
| 4-C-Methyl | Conformational destabilization | Enhanced β-selectivity (β:α = 4:1) |
4-O-Benzoyl groups exhibit transient participation in glycosylation, while 4-C-methylation rigidifies the pyranose ring, favoring β-anomer formation .
Key Research Findings:
-
Solvent-dependent stereochemistry : Glycosylation in acetonitrile yields higher β-selectivity compared to dichloromethane due to reduced ion-pair separation .
-
Thermodynamic vs. kinetic control : Prolonged reaction times favor α-anomer formation via anomerization, overriding initial kinetic β-selectivity .
-
Additive effects : Diphenyl sulfoxide (10 mol%) increases β-selectivity by stabilizing oxocarbenium intermediates .
This compound’s reactivity profile underscores its utility in synthesizing complex glycoconjugates while highlighting challenges in stereochemical control.
Scientific Research Applications
Methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying glycosidation reactions and carbohydrate chemistry.
Biology: It is used to study carbohydrate-protein interactions and the role of carbohydrates in biological systems.
Medicine: It has applications in the development of diagnostic assays and therapeutic agents, particularly for diseases involving carbohydrate metabolism.
Industry: It is used in the production of various biochemical reagents and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside involves its interaction with specific enzymes and proteins. For example, it can act as a substrate for beta-hexosaminidases, enzymes that cleave the glycosidic bond to release 4-methylumbelliferone, a fluorescent compound . This property is utilized in various biochemical assays to measure enzyme activity.
Comparison with Similar Compounds
Key Structural Features :
- Galactose Unit: β-D-galactopyranosyl group at the 4-O position of GlcNAc.
- GlcNAc Modifications: Methyl group at the anomeric carbon (C-1) and acetamido group at C-2.
- Physicochemical Properties : Specific rotation [α]₂₀ = +8.0° (c 0.5, water); NMR signals include δ 4.78 (H-1 of Gal) and δ 2.03 (COCH₃) in D₂O .
Synthesis: Synthesized via glycosylation reactions, such as condensation of protected galactosyl donors (e.g., galactopyranosyl bromides) with GlcNAc acceptors using promoters like mercuric cyanide (HgCN₂) .
Comparison with Structural Analogs
Structural Modifications and Linkage Variations
The following table summarizes key analogs and their structural deviations from the parent compound:
Key Observations :
Challenges :
- Anomeric Mixtures: Reactions often yield α/β anomer mixtures (e.g., 1:1 α/β in ), necessitating purification .
- Deacetylation/Hydrogenolysis: Required for final deprotection, but harsh conditions may degrade sensitive groups .
Physicochemical Properties
The table below compares NMR data and specific rotations:
Trends :
- Optical Rotation : Methylation (e.g., 2-O-Me) may invert or shift [α]D due to altered stereoelectronic effects.
- NMR Shifts : H-1 of Gal resonates downfield (~4.7–4.8 ppm) in β-linkages, while COCH₃ remains consistent near δ 2.03 .
Biological Activity
Methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside, commonly referred to as N-acetyllactosamine (NAL), is a disaccharide derivative with significant biological activity. This compound is notable for its role in various biological processes, including cell signaling, immune response, and its potential therapeutic applications. This article reviews the biological activity of NAL, supported by data tables and case studies.
Chemical Structure and Properties
NAL is characterized by its unique glycosidic linkage between a beta-D-galactopyranosyl unit and a beta-D-glucopyranosyl unit, with an acetamido group at the second carbon of the glucopyranose. Its molecular formula is C_{13}H_{23}N_{1}O_{9} with a molecular weight of approximately 397.37 g/mol .
Structural Formula
1. Cellular Interactions and Signaling
NAL has been shown to interact with various cell types through glycan-mediated recognition mechanisms. These interactions are crucial in cellular processes such as adhesion, migration, and immune response modulation.
- Immune Modulation : NAL can influence the activity of immune cells such as dendritic cells and macrophages. Studies indicate that it enhances the phagocytic activity of macrophages, thereby playing a role in innate immunity .
- Cell Adhesion : The presence of NAL on cell surfaces can enhance cell-cell interactions. This property is vital in tissue development and repair processes .
Case Studies
- Cancer Therapy : Research has demonstrated that NAL derivatives can inhibit tumor growth by modulating immune responses and enhancing apoptosis in cancer cells. For instance, a study indicated that NAL could sensitize cancer cells to chemotherapy by altering glycan expression on the cell surface .
- Antiviral Activity : NAL has been investigated for its antiviral properties, particularly against influenza viruses. It was found to inhibit viral entry into host cells by blocking viral hemagglutinin interactions with sialic acid receptors on host cells .
3. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of NAL against various pathogens. Its ability to disrupt bacterial cell walls has been noted, making it a candidate for developing new antimicrobial agents .
Table 1: Summary of Biological Activities of NAL
Q & A
Q. Basic Synthesis & Experimental Design
- Protecting Groups : Use benzyl or acetyl groups to temporarily block hydroxyls, ensuring regioselectivity during glycosylation. For example, benzyl groups are stable under acidic conditions and can be removed via hydrogenolysis .
- Glycosylation Strategy : Choose between chemical (e.g., trichloroacetimidate donors) or enzymatic methods (e.g., FUT5 fucosyltransferase for β-linkages) based on stereochemical requirements. Enzymatic approaches often yield higher specificity (91% yield reported in enzymatic synthesis of similar oligosaccharides) .
- Regioselectivity : Control via orthogonal protecting groups. For instance, 3,6-di-O-benzyl-2-deoxy-2-phthalimido-glucopyranosyl donors enable selective galactosylation at the C4 position .
Which spectroscopic methods are most effective for characterizing this compound?
Q. Basic Structural Characterization
- NMR Spectroscopy :
- Mass Spectrometry : MALDI-TOF-MS provides accurate molecular weight validation. For example, a hexasaccharide derivative showed a calculated m/z 1486.5546 (M+Na⁺) vs. observed 1487.1865, with discrepancies attributed to isotopic distribution or adducts .
How can researchers resolve discrepancies between calculated and observed molecular masses in MS analysis?
Q. Advanced Data Contradiction Analysis
- Isotopic Patterns : Use high-resolution MS (HRMS) to match isotopic peaks with theoretical simulations.
- Sample Purity : Contaminants (e.g., salts) can shift m/z. Purify via Biogel P-2 columns or HPLC (e.g., HILIC columns with 65% CH₃CN/10 mM ammonium formate) .
- Calibration : Calibrate instruments with standards like bovine serum albumin (BSA) to minimize systematic errors .
What strategies optimize regioselectivity in glycosylation reactions for synthesizing this compound?
Q. Advanced Reaction Optimization
- Temporary Protecting Groups : 2-Naphthylmethyl (NAP) groups allow selective deprotection under mild oxidative conditions, directing glycosylation to desired positions .
- Solvent Effects : Use dichloromethane or toluene to favor β-anomer formation via participating groups (e.g., acetyl at C2) .
- Catalysts : N-Iodosuccinimide (NIS) and triflic acid enhance reactivity of trichloroacetimidate donors .
How does the stereochemistry of the galactopyranosyl moiety affect biological activity in glycan-lectin interactions?
Q. Advanced Biological Relevance
- β-Linkage Specificity : β-D-Galactopyranosyl groups are recognized by lectins (e.g., galectins) involved in cell adhesion. For example, β-(1→4) linkages mimic natural ligands for immune receptor binding .
- Functional Assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to lectins like DC-SIGN. Derivatives with α-linkages show negligible binding compared to β-anomers .
What enzymatic assays utilize this compound as a substrate, and how are they performed?
Q. Basic Enzymatic Applications
- β-Galactosidase Assays : Monitor hydrolysis of the β-D-galactopyranosyl linkage using colorimetric substrates (e.g., p-nitrophenyl derivatives). Activity is quantified via absorbance at 405 nm .
- NAGase (N-Acetylglucosaminidase) Assays : Use fluorogenic analogs (e.g., 4-methylumbelliferyl substrates) to detect cleavage of the 2-acetamido-2-deoxyglucose moiety .
What are common side reactions during synthesis, and how can they be mitigated?
Q. Advanced Troubleshooting
- Acetyl Migration : Prevent unwanted acetyl shift from C4 to C6 by using bulky protecting groups (e.g., tert-butyldimethylsilyl) during intermediate steps .
- Anomerization : Minimize α/β mixture formation by avoiding protic solvents. Use non-participating solvents like acetonitrile for β-selectivity .
- Epimerization : Inversion at C4 can occur during acidic conditions. Control pH (neutral to mild basic) and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
